molecular formula C17H29P B093824 Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- CAS No. 17420-29-0

Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-

Cat. No. B093824
CAS RN: 17420-29-0
M. Wt: 264.4 g/mol
InChI Key: GHJQOVICJOEYAD-UHFFFAOYSA-N
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Description

Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- is a chemical compound with the formula C17H29P . Its molecular weight is 264.3859 . The IUPAC Standard InChI is InChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 .


Molecular Structure Analysis

The molecular structure of Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- can be represented by the IUPAC Standard InChI: InChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 . This indicates that the molecule consists of a phosphorin ring substituted with three tert-butyl groups at the 2, 4, and 6 positions .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : The structure of phosphorin derivatives has been analyzed through single-crystal X-ray diffraction methods, providing insights into their molecular architecture and bonding characteristics (Daly, 1970).

  • Organometallic Chemistry : Research on tricarbonylchromium complexes of phosphorins shows regio- and stereo-specific additions to the phosphorus atom, leading to the formation of phosphorin ylide complexes. These studies contribute to the understanding of the stereochemistry and electronic properties of phosphorin derivatives (Dimroth & Kaletsch, 1983).

  • Heterocyclic Chemistry : Investigations into six-membered heterocycles containing phosphorus as a single heteroatom have provided valuable insights into the structural and chemical properties of phosphorinanes and their derivatives (Livingstone, 1975).

  • Synthesis and Rearrangement Studies : Studies have been conducted on the synthesis and rearrangement of various phosphorin derivatives, contributing to the development of new synthetic methodologies in phosphorus chemistry (Khairullin & Sobchuk, 1965).

  • NMR Spectroscopy Applications : Research involving the use of NMR spectroscopy to monitor electrochemical reactions of phosphorin derivatives has provided new insights into the dynamic behavior of these compounds during chemical transformations (Albert et al., 1987).

  • Organocatalysis in Polymerization : Phosphazene bases related to phosphorin derivatives have been demonstrated as effective organocatalysts in the ring-opening polymerization of cyclic esters, showing potential applications in polymer science (Zhang et al., 2007).

  • Antimicrobial Activity : Certain phosphorin derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Babu et al., 2002).

properties

IUPAC Name

2,4,6-tritert-butylphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQOVICJOEYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=PC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169791
Record name Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-

CAS RN

17420-29-0
Record name Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Maarfia, A Zellagui, MH Alma, A Göçeri, E Karaoğul… - World, 2018 - researchgate.net
The chemical composition of the essential oils hydrodistillated from stems of Bellis sylvestris, Asteriscus maritimus and Artemisia campestris collected from different areas from Algeria, …
Number of citations: 1 www.researchgate.net
W Zhu, B Zhu, Y Li, Y Zhang, B Zhang, J Fan - Food Chemistry, 2016 - Elsevier
The ability of acidic (AcW) and alkaline electrolyzed waters (AlW) to improve the flavour of persimmon (Diospyros kaki L.) wine was evaluated. Wines made with AcW (WAcW) were …
Number of citations: 34 www.sciencedirect.com
R RAJALAKSHMI, J VAIDEHI, K KRISHNAPPA - Uttar Pradesh Journal of Zoology, 2022
Number of citations: 1

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